

Performance of "Bis(2-dimethylaminoethyl) ether" compared to DMCHA in polyurethane catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-dimethylaminoethyl) ether*

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A Comparative Guide to Bis(2-dimethylaminoethyl) ether and DMCHA in Polyurethane Catalysis

In the synthesis of polyurethane foams, the selection of an appropriate catalyst is paramount to achieving the desired reaction kinetics and final product properties. Among the myriad of tertiary amine catalysts, **Bis(2-dimethylaminoethyl) ether** (BDMAEE) and N,N-Dimethylcyclohexylamine (DMCHA) are two widely utilized options, each imparting distinct characteristics to the foaming process. This guide provides an objective comparison of their performance, supported by available data, to assist researchers and formulation chemists in catalyst selection.

Executive Summary

Bis(2-dimethylaminoethyl) ether (BDMAEE) is predominantly recognized as a potent blowing catalyst. Its molecular structure is highly effective at accelerating the reaction between water and isocyanate, which generates carbon dioxide gas and drives foam expansion. This makes it particularly suitable for flexible and high-resilience foam applications where rapid foam rise is desirable.

In contrast, N,N-Dimethylcyclohexylamine (DMCHA) is characterized as a more balanced catalyst, with a notable influence on the gelling reaction—the polymerization of polyol and isocyanate that builds the foam's polymer matrix. While it also catalyzes the blowing reaction, its stronger effect on gelation makes it a frequent choice for rigid polyurethane foams, where structural integrity and rapid curing are critical.

Performance Characteristics

The primary distinction between BDMAEE and DMCHA lies in their selectivity towards the two main reactions in polyurethane foam formation: the blowing reaction (urea formation) and the gelling reaction (urethane formation).

- BDMAEE is a strong blowing catalyst, which leads to a rapid initial reaction phase (cream time) and foam rise.^[1] Its high catalytic activity is selective to the foaming reaction.^[2] This characteristic is advantageous in the production of flexible foam products, especially those requiring high resilience.^[2]
- DMCHA provides a more balanced catalytic performance for both the foaming and gelling reactions in rigid foams. It is often described as a strong initial catalyst for the foam reaction. Due to its strong gelling activity, it is ideal for rigid foams that require high compressive strength and a rapid build-up of the polymer network.^[3]

The selection between these two catalysts, or their use in combination, allows for precise control over the foam formation process.

Quantitative Performance Data

While a direct, side-by-side quantitative comparison from a single experimental study is not readily available in the public domain, a compilation of data from various sources allows for a semi-quantitative assessment of their performance. The following tables summarize the general observations on their impact on reaction times and foam properties.

Table 1: Comparison of Catalytic Activity and Physical Properties

Property	Bis(2-dimethylaminoethyl) ether (BDMAEE)	N,N-Dimethylcyclohexylamine (DMCHA)
Primary Catalytic Action	Strong Blowing	Balanced Blowing and Gelling (Gelling-focused)
Typical Application	Flexible Foams, High-Resilience Foams	Rigid Foams
CAS Number	3033-62-3	98-94-2
Molecular Formula	C8H20N2O	C8H17N
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid

Table 2: Relative Impact on Polyurethane Foam Reaction Profile

Parameter	Bis(2-dimethylaminoethyl) ether (BDMAEE)	N,N-Dimethylcyclohexylamine (DMCHA)
Cream Time	Very Fast	Fast
Gel Time	Moderate	Very Fast
Tack-Free Time	Moderate	Fast

Note: "Very Fast," "Fast," and "Moderate" are relative terms and can vary depending on the specific formulation, including the type and amount of polyol, isocyanate, water, and other additives.

Experimental Protocols

To conduct a comparative evaluation of BDMAEE and DMCHA, a standardized experimental protocol is essential. The following outlines a general methodology based on industry-standard practices, such as those described in ASTM D7487.

Objective:

To compare the catalytic performance of BDMAEE and DMCHA on the reaction profile and physical properties of a model polyurethane foam formulation.

Materials and Equipment:

- A-Side: Polymeric Methylene Diphenyl Diisocyanate (pMDI)
- B-Side:
 - Polyether Polyol
 - Deionized Water (Blowing Agent)
 - Silicone Surfactant
 - Catalyst: BDMAEE or DMCHA
- High-speed laboratory mixer (e.g., 2000-3000 rpm)
- Paper cups or other suitable mixing containers
- Stopwatch
- Thermocouple or infrared thermometer
- Mold for foam samples (for density and mechanical property testing)
- Analytical balance

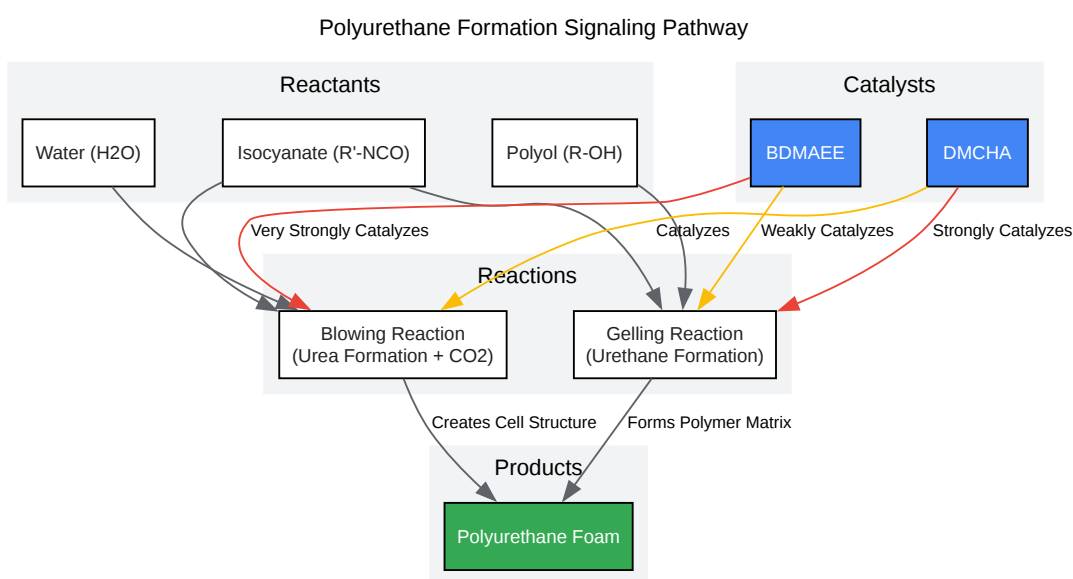
Procedure:

- Preparation of B-Side Premix:
 1. In a mixing container, accurately weigh the required amounts of polyether polyol, silicone surfactant, and deionized water.
 2. Add the specified amount of the catalyst (either BDMAEE or DMCHA) to the mixture. The catalyst concentration is typically in the range of 0.5 to 3.5 parts per 100 parts of polyol.

3. Mix the B-side components thoroughly at a moderate speed until a homogeneous mixture is obtained.
 4. Condition the A-side and B-side components to a controlled temperature (e.g., 25 °C).
- Foam Preparation and Reactivity Measurement:
 1. Weigh the required amount of the B-side premix into a new mixing container.
 2. Add the stoichiometric amount of the A-side (pMDI) to the B-side, based on the desired isocyanate index.
 3. Immediately start the high-speed mixer and the stopwatch. Mix for a predetermined time (e.g., 5-10 seconds).
 4. Record the following reaction times:
 - Cream Time: The time from the start of mixing until the liquid mixture turns opaque and starts to rise.
 - Gel Time (String Time): The time when the foaming mass transitions from a liquid to a solid, characterized by the formation of sticky strings when touched with a probe.
 - Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.
 - End of Rise Time: The time when the foam reaches its maximum height.
 - Foam Sample Analysis:
 1. Allow the foam to cure for at least 24 hours at ambient temperature.
 2. Cut samples from the core of the foam block.
 3. Measure the core density of the foam according to ASTM D1622.
 4. Perform other physical property tests as required, such as compressive strength (ASTM D1621).

Signaling Pathways and Logical Relationships

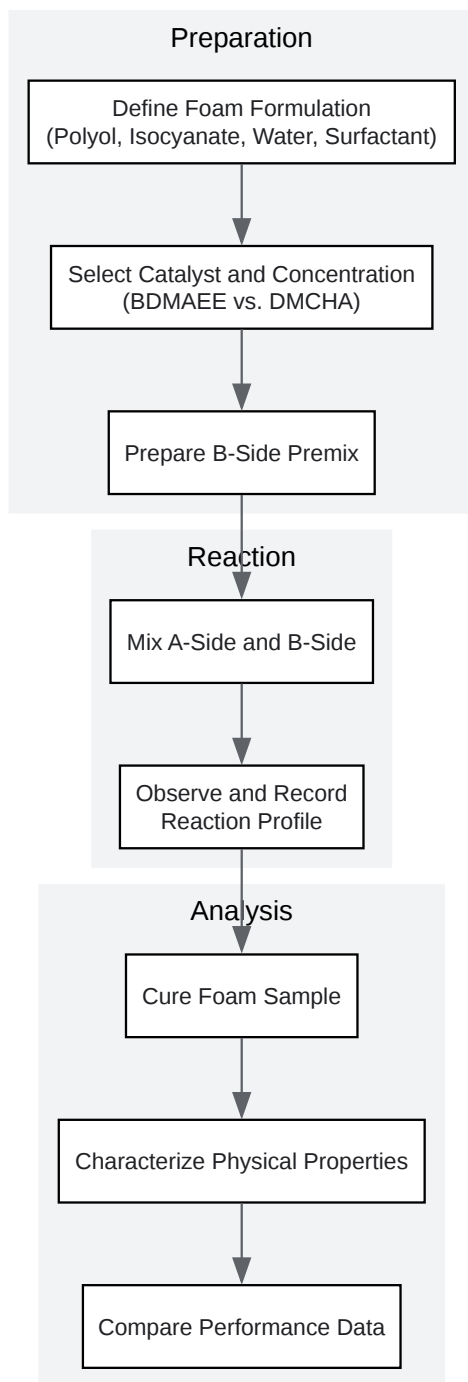
The catalytic action of tertiary amines in polyurethane formation involves a series of complex interactions. The following diagrams illustrate the key reaction pathways and a logical workflow for catalyst selection.



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Catalytic influence on polyurethane reactions.

Experimental Workflow for Catalyst Comparison



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Workflow for comparing catalyst performance.

Conclusion

The choice between **Bis(2-dimethylaminoethyl) ether** and DMCHA as a catalyst for polyurethane foam production is dependent on the desired properties of the final product and the processing requirements. BDMAEE, with its strong blowing action, is the catalyst of choice for many flexible foam applications where a rapid rise and open-cell structure are desired. DMCHA, with its more balanced catalytic profile and strong influence on the gelling reaction, is well-suited for rigid foam applications that demand structural integrity and faster cure times. For many formulations, a synergistic blend of both catalysts may be employed to fine-tune the reaction profile and achieve a balance between the blowing and gelling reactions, thereby optimizing the final foam properties. Further research involving direct, quantitative comparisons under identical formulations would be beneficial for a more precise understanding of their relative performance.

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